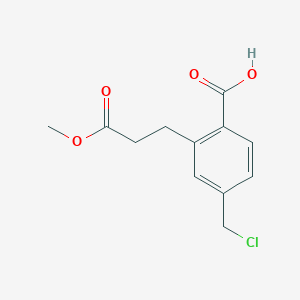
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves multiple steps. One common method includes the chloromethylation of a suitable benzoic acid derivative, followed by the introduction of the methoxy and oxopropyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to ensure consistent quality and high production rates.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives.
科学的研究の応用
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-3-(3-methoxy-3-oxopropyl)phenylacetic acid
- 4-Methoxy-3-(3-oxopropyl)benzoic acid
Uniqueness
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
分子式 |
C12H13ClO4 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-17-11(14)5-3-9-6-8(7-13)2-4-10(9)12(15)16/h2,4,6H,3,5,7H2,1H3,(H,15,16) |
InChIキー |
RLFFIUZRISLDQV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(C=CC(=C1)CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


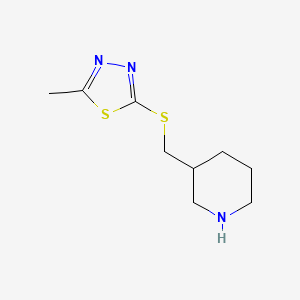
![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)
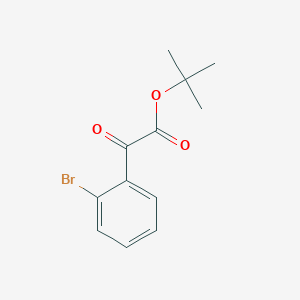
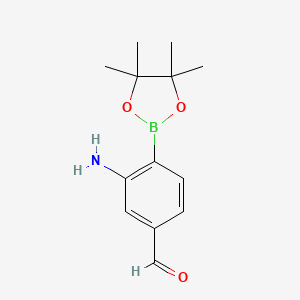
![6-Ethynyl-2-methylimidazo[1,2-A]pyridine](/img/structure/B15233159.png)
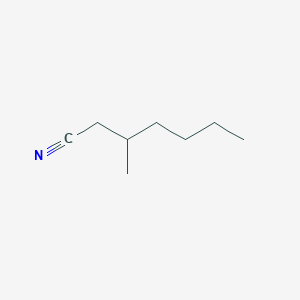
![(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15233181.png)
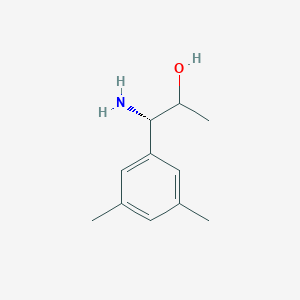
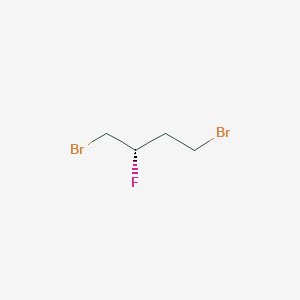
![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)
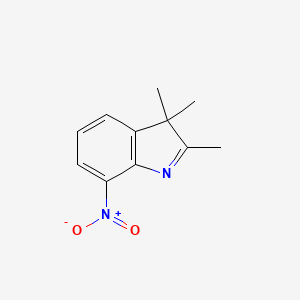
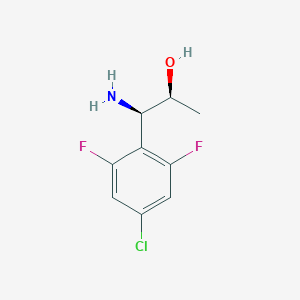
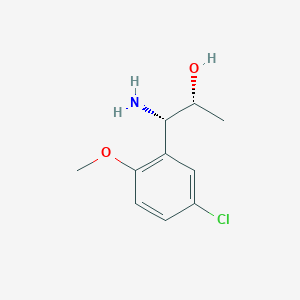
![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
